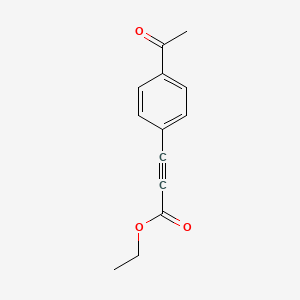

Ethyl 3-(4-acetylphenyl)propiolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

ethyl 3-(4-acetylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3 |

InChI Key |

OTZMIOSBMIXAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 4 Acetylphenyl Propiolate and Its Analogues

Direct Esterification Protocols and Optimization

Direct esterification, specifically the Fischer esterification, represents a fundamental approach to the synthesis of esters. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of Ethyl 3-(4-acetylphenyl)propiolate, the direct precursor would be 3-(4-acetylphenyl)propiolic acid, which would be reacted with ethanol (B145695).

While literature specifically detailing the synthesis of 3-(4-acetylphenyl)propiolic acid is not abundant, the synthesis of its saturated analogue, 3-(4-acetylphenyl)propanoic acid, is well-documented. nih.govchemscene.comnih.govsigmaaldrich.com The general principles of esterification can be applied. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly achieved by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.

Optimization of direct esterification processes often involves screening various catalysts and reaction conditions. Common catalysts include strong mineral acids like sulfuric acid, as well as Lewis acids such as titanium tetrachloride, which can facilitate esterification under mild conditions. masterorganicchemistry.com The choice of solvent, reaction temperature, and method of water removal (e.g., azeotropic distillation with a Dean-Stark apparatus) are critical parameters that require careful optimization to maximize the yield and purity of the final ester product.

| Parameter | Condition/Reagent | Purpose |

| Reactants | 3-(4-acetylphenyl)propiolic acid, Ethanol | Formation of the target ester. |

| Catalyst | Sulfuric Acid (H₂SO₄), Titanium Tetrachloride (TiCl₄) | To protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. masterorganicchemistry.com |

| Solvent | Toluene, Dichloromethane | To dissolve reactants and facilitate the reaction. Toluene can also serve as an azeotropic agent to remove water. |

| Temperature | Room temperature to reflux | To provide the necessary activation energy for the reaction. |

| Water Removal | Azeotropic distillation, Molecular sieves | To shift the reaction equilibrium towards the formation of the ester product. |

Grignard Reaction Pathways for Acetylphenyl Incorporation

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. youtube.comyoutube.com A plausible synthetic route utilizing a Grignard reaction for the synthesis of this compound could involve two main strategies.

The first strategy would involve the preparation of a Grignard reagent from a halogenated acetophenone, such as 4-bromoacetophenone. This 4-acetylphenylmagnesium bromide could then, in principle, react with a suitable electrophilic alkyne species containing the ethyl ester group. However, the reactivity of Grignard reagents with esters can be complex, often leading to double addition and the formation of a tertiary alcohol rather than the desired ketone. youtube.com

A more viable alternative involves the reaction of an acetylenic Grignard reagent with a 4-acetylphenyl-containing electrophile. For instance, reacting ethynylmagnesium bromide with 4-acetylbenzoyl chloride could potentially form the corresponding ynone, which could then be further manipulated. Another pathway could involve the deprotonation of a terminal alkyne with a Grignard reagent like ethylmagnesium bromide to form an acetylide, which then acts as a nucleophile. youtube.com This acetylide could attack an electrophilic source of the acetylphenyl group. The high reactivity of Grignard reagents necessitates careful control of reaction conditions and protection of the ketone functional group if necessary to prevent unwanted side reactions. youtube.comorganic-chemistry.org

| Reagent 1 | Reagent 2 | Product Type |

| 4-Acetylphenylmagnesium bromide | Diethyl oxalate | α-keto ester |

| Ethynylmagnesium bromide | 4-Acetylbenzoyl chloride | Ynone |

| Ethylmagnesium bromide (as base) + Phenylacetylene (B144264) | 4-Iodoacetophenone (with Pd catalyst) | Aryl alkyne |

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste, and cost-effectiveness. The Sonogashira cross-coupling reaction is a prominent one-pot method for the formation of C(sp²)-C(sp) bonds and is particularly well-suited for the synthesis of this compound. libretexts.orgnih.gov

This reaction involves the coupling of a terminal alkyne (ethyl propiolate) with an aryl or vinyl halide (4-iodoacetophenone) and is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov The entire process can be carried out in a single reaction vessel, avoiding the need to isolate intermediates.

Recent advancements have led to the development of copper-free Sonogashira protocols, which are advantageous as they avoid issues related to the toxicity and difficult removal of copper. researchgate.net These systems often employ specialized palladium precatalysts and bulky phosphine (B1218219) ligands that facilitate the catalytic cycle without the need for a copper co-catalyst. nih.govresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.org

Table: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 °C | Low (<2%) in batch, higher in flow | chemicalbook.com |

| 4-Iodobenzaldehyde | Phenylacetylene | Pd catalyst on solid support, Cu₂O | - | THF-DMA (9:1) | 80 °C (Flow) | 75% | chemicalbook.com |

| Aryl Bromides | Aryl/Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl (P2) | TMP | DMSO | rt to 60 °C | up to 97% | researchgate.net |

| 4'-Iodoacetophenone | Substituted Alkynes | Tri-palladium complex | Carbonate salt | DMF | 80 °C | Good to Excellent | rsc.org |

Precursor Synthesis Routes

The successful synthesis of the target molecule is critically dependent on the availability and purity of its precursors. The two primary precursors for the Sonogashira coupling route are ethyl propiolate and 4-iodoacetophenone.

Ethyl Propiolate: This compound is the ethyl ester of propiolic acid. It can be synthesized via Fischer esterification of propiolic acid with ethanol, typically using an acid catalyst like sulfuric acid. The reaction is driven to completion by removing the water that is formed. An alternative route involves the oxidation of propargyl alcohol in the presence of ethanol, using reagents such as calcium hypochlorite (B82951) and acetic acid.

4-Iodoacetophenone: This aryl iodide is a key building block. fishersci.cachemicalbook.comsigmaaldrich.comguidechem.com A common laboratory preparation involves the oxidation of 2-(4-iodophenyl)propan-2-ol (B8705165) using an oxidizing agent like potassium persulfate (K₂S₂O₈) in the presence of silver nitrate (B79036) and bismuth(III) triflate as catalysts. The product is then purified by column chromatography.

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Typical Yield |

| Ethyl Propiolate | Propiolic acid, Ethanol | H₂SO₄ | Variable |

| 4-Iodoacetophenone | 2-(4-iodophenyl)propan-2-ol | AgNO₃, Bi(OTf)₃, K₂S₂O₈ | ~71% |

Chemoenzymatic and Biocatalytic Approaches to Propiolate Synthesis (if applicable)

Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. While biocatalytic methods are increasingly used for the synthesis of a wide range of chemicals, including pharmaceuticals and fine chemicals, their application to the synthesis of propiolate esters appears to be limited based on available literature.

In principle, enzymes such as lipases, which are commonly used in esterification and transesterification reactions, could be employed for the synthesis of ethyl propiolate. However, the reactivity of the alkyne group might pose challenges for some enzymatic systems. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, could offer a potential route. For instance, an enzyme could be used to resolve a racemic precursor, followed by chemical steps to complete the synthesis.

Currently, this remains a developing area of research, and specific, established biocatalytic or chemoenzymatic routes for the synthesis of this compound are not widely reported.

Mechanistic Studies on the Chemical Reactivity of Ethyl 3 4 Acetylphenyl Propiolate

Electrophilic Activation of the Propiolate Moiety

The propiolate functional group in Ethyl 3-(4-acetylphenyl)propiolate is a potent Michael acceptor. The electron-withdrawing effects of both the ethyl ester and the 4-acetylphenyl group delocalize electron density away from the alkyne, rendering the β-carbon susceptible to attack by nucleophiles.

Conjugate addition, or Michael addition, is a characteristic reaction for activated alkynes. youtube.com In this process, a nucleophile attacks the β-carbon of the propiolate. researchgate.net This initial attack generates a resonance-stabilized allenolate intermediate, which is then typically protonated to yield an α,β-unsaturated product. acs.org The reaction is highly efficient for creating new carbon-heteroatom or carbon-carbon bonds. youtube.comnih.gov While specific studies on this compound are not prevalent, its reactivity can be inferred from similar activated alkynes like ethyl propiolate. The presence of the electron-withdrawing 4-acetylphenyl group is expected to enhance the electrophilicity of the β-carbon, facilitating the conjugate addition.

Thiols and amines are excellent nucleophiles for conjugate addition to activated alkynes, leading to the formation of stable vinyl thioethers and enamines, respectively. nih.gov These reactions are often catalyzed by a base, which deprotonates the thiol or amine to increase its nucleophilicity. acs.org The addition of thiols to propiolates can be highly stereoselective, often yielding a mixture of E and Z isomers, with the ratio being influenced by reaction conditions. nih.gov For instance, the reaction of thiols with various electrophilic alkynes shows differing stereochemical outcomes depending on the substituents and solvent conditions. nih.gov

The reaction with thiols, known as the thiol-yne reaction, is particularly efficient and has been described as a "click" reaction due to its high yields and selectivity under mild, often ambient, conditions. nih.gov Similarly, hydroamination with amines is an atom-economical method for forming C-N bonds. researchgate.net For this compound, reaction with a thiol (R-SH) would produce an ethyl 3-(alkylthio)-3-(4-acetylphenyl)acrylate adduct. The reaction proceeds through a thiolate attack on the β-carbon, followed by protonation. acs.org

Below is a table illustrating the influence of substituents on the stereochemistry of the conjugate addition products of a protected cysteine to various electrophilic alkynes, which provides insight into the expected reactivity.

| R1 Group on Alkyne | R2 Group on Alkyne | Initial E/Z Ratio (H₂O, pH=8 buffer) | Initial E/Z Ratio (Aqueous Acetonitrile) |

|---|---|---|---|

| –NHPh | H | 20/80 | 5/95 |

| –OMe | H | 66/34 | 11/89 |

| –Ph | H | 25/75 | 17/83 |

Cycloaddition Reaction Pathways

The electron-deficient alkyne of this compound makes it an excellent component in cycloaddition reactions, where it can act as a dienophile or a dipolarophile.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Alkynes can serve as dienophiles, reacting with dienes to produce cyclohexadiene derivatives. youtube.com For the Diels-Alder reaction to proceed efficiently, the dienophile should be electron-poor. libretexts.org The reactivity is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

Given that this compound possesses two electron-withdrawing groups (ester and acetylphenyl), it is expected to be a highly reactive dienophile. For example, in a reaction with a diene like cyclopentadiene, it would form a bicyclic adduct. The stereospecificity of the Diels-Alder reaction ensures that the geometry of the substituents on the dienophile is retained in the product. youtube.com

In [3+2] cycloaddition reactions, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered heterocyclic ring. This compound, as an electron-deficient alkyne, is a suitable dipolarophile for reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones.

The reaction of an aryl azide (B81097) with an alkyne like ethyl propiolate is a common method for synthesizing 1,2,3-triazoles. The regioselectivity of this reaction—determining whether the 1,4- or 1,5-disubstituted triazole is formed—is governed by the electronic properties of both the azide and the alkyne. Similarly, reaction with nitrile oxides can lead to isoxazoles. Studies on the reaction between 2-furfuryl nitrile oxide and ethyl propiolate have shown that the regioselectivity can be influenced by the solvent, yielding different ratios of 3,4- and 3,5-disubstituted isoxazoles. This suggests that for this compound, the specific reaction conditions would be crucial in determining the isomeric product distribution.

Transformations of the Ester Functional Group

The ethyl ester group in this compound can undergo several characteristic transformations, such as hydrolysis and transesterification.

One of the most fundamental reactions of esters is hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, involves the reaction of the ester with a strong base, such as sodium hydroxide. youtube.com This process is effectively irreversible because the final step is a proton transfer from the resulting carboxylic acid to the alkoxide, forming a carboxylate salt. youtube.com Applying this to this compound, saponification would yield the sodium salt of 3-(4-acetylphenyl)propiolic acid and ethanol (B145695).

Transesterification is another key reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or propanol) in the presence of a catalyst would lead to the formation of the corresponding methyl or propyl 3-(4-acetylphenyl)propiolate, along with ethanol. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. biofueljournal.com

Hydrolysis Mechanisms and Kinetics

The hydrolysis of esters, such as this compound, is a fundamental reaction in organic chemistry. Under acidic conditions, the reaction is catalyzed by a proton source, typically a strong acid like hydrochloric or sulfuric acid, in the presence of water. The generally accepted mechanism for acid-catalyzed ester hydrolysis involves a series of equilibrium steps. youtube.comlibretexts.org

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. Following the attack by water, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the ethanol molecule. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com This entire process is reversible, and the reverse reaction is known as Fischer esterification. youtube.com

The kinetics of ester hydrolysis are influenced by several factors, including the structure of the ester and the reaction conditions. For simple aliphatic esters, the rate of hydrolysis can be affected by both electronic and steric factors. ias.ac.in Electron-donating groups near the reaction center can slow down the reaction by destabilizing the transition state, while steric hindrance can also impede the approach of the nucleophile. ias.ac.in In the case of this compound, the presence of the electron-withdrawing acetylphenyl group is expected to influence the reaction rate.

Kinetic studies on the hydrolysis of various ethyl esters have shown that the rate constants can vary significantly with the structure of the acyl group. For instance, the rate of hydrolysis decreases as the alkyl chain of the carboxylic acid component increases, which is attributed to both electronic and steric effects. ias.ac.in

Transesterification Processes with Phenols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org When phenols are used as the alcohol component, the reaction can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. However, this transformation is valuable for the synthesis of aryl esters. rsc.org The transesterification of esters like this compound with phenols can be catalyzed by both acids and bases. rsc.org

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis. The ester's carbonyl oxygen is first protonated by an acid catalyst, activating the carbonyl carbon for nucleophilic attack by the phenol (B47542). youtube.com A tetrahedral intermediate is formed, and subsequent proton transfers and elimination of the original alcohol (ethanol in this case) lead to the formation of the new phenyl ester and regeneration of the acid catalyst. youtube.com

Base-catalyzed transesterification, on the other hand, typically involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion and forming the phenyl ester.

Recent research has focused on developing efficient catalytic systems for the transesterification of aryl esters with phenols, including the use of earth-abundant alkali metal catalysts. rsc.orgrsc.org Studies have shown that the electronic nature of the substituents on both the ester and the phenol can significantly impact the reaction's efficiency. For example, esters with electron-withdrawing groups, such as 4-nitrophenyl benzoate, have shown high reactivity in transesterification reactions with various phenols. rsc.org This suggests that the acetyl group in this compound would likely influence its reactivity in transesterification with phenols.

Reactivity of the Acetylphenyl Substituent

The acetylphenyl group in this compound possesses distinct reactive sites that can undergo a variety of chemical transformations.

Carbonyl Chemistry of the Acetyl Group (e.g., Condensations, Reductions)

The carbonyl group (C=O) of the acetyl substituent is a key functional group that exhibits characteristic reactivity. le.ac.uklibretexts.org The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. savemyexams.comlibretexts.org

Reductions: The acetyl group can be reduced to a secondary alcohol or completely to an ethyl group. Common reducing agents for converting ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). savemyexams.comwikipedia.org For instance, the reduction of an aryl alkyl ketone can be achieved through catalytic hydrogenation, often using a palladium catalyst. libretexts.org This two-step sequence of Friedel-Crafts acylation followed by reduction is a useful method for preparing primary alkylbenzenes, avoiding potential carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. libretexts.org The Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are methods to reduce the carbonyl group completely to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com

Condensation Reactions: The acetyl group can participate in various condensation reactions. For example, in the presence of a base, the α-protons of the acetyl group can be abstracted to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) condensation.

The reactivity of the carbonyl group allows for a range of modifications to the acetylphenyl moiety, providing pathways to synthesize a variety of derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of the acetylphenyl group can undergo electrophilic aromatic substitution (SEAr) reactions, where a hydrogen atom on the ring is replaced by an electrophile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The existing substituents on the ring, the acetyl group and the propiolate group, influence the rate and regioselectivity of these reactions. savemyexams.comwikipedia.orgchemistrytalk.org

Both the acetyl group (-COCH₃) and the ethyl propiolate group (-C≡CCOOEt) are electron-withdrawing groups (EWGs). savemyexams.comcognitoedu.org EWGs deactivate the aromatic ring towards electrophilic attack by withdrawing electron density from the π-system, making it less nucleophilic. chemistrytalk.org Furthermore, EWGs are typically meta-directors. savemyexams.comcognitoedu.orglibretexts.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed to the positions meta to both the acetyl and the propiolate groups. Given that the acetyl and propiolate groups are in a para relationship, the available positions on the ring are all ortho to one group and meta to the other. The directing effects of both groups would need to be considered to predict the major product.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of two deactivating groups on the ring would likely require harsh reaction conditions to achieve substitution.

Oxidative Transformations of the Benzylic Position

The methyl group of the acetyl substituent is at a benzylic position, which is the carbon atom directly attached to the aromatic ring. libretexts.org This position is particularly susceptible to oxidation. chemistrysteps.commasterorganicchemistry.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the benzylic methyl group to a carboxylic acid. libretexts.orgchemistrysteps.com This transformation is a common method for the synthesis of substituted benzoic acids. chemistrysteps.com The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

More recent methods for benzylic C-H oxidation include metal-catalyzed oxidations using catalysts based on copper, cobalt, chromium, or manganese in combination with oxidants like tert-butyl hydroperoxide (TBHP). mdpi.com These methods often offer milder reaction conditions and improved selectivity. mdpi.com Electrochemical oxidation has also emerged as a viable method for converting alkylarenes to aromatic ketones. mdpi.com

The electronic properties of the substituents on the benzene ring can affect the rate of benzylic oxidation. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups, like the propiolate group in this case, may slow it down. mdpi.com

Chemoselective and Regioselective Control in Multi-Functional Transformations

This compound is a multifunctional molecule, possessing an alkyne, an ester, and a ketone functional group, as well as an aromatic ring. This complexity presents opportunities and challenges for achieving chemoselective and regioselective control in chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. For example, in a reduction reaction, it might be desirable to reduce the ketone of the acetyl group without affecting the ester or the alkyne. This can often be achieved by carefully selecting the reducing agent and reaction conditions. For instance, sodium borohydride (NaBH₄) is generally a milder reducing agent than lithium aluminum hydride (LiAlH₄) and can selectively reduce ketones and aldehydes in the presence of esters. savemyexams.com Catalytic hydrogenation under mild conditions can reduce an alkene double bond without affecting an aromatic ring. libretexts.org

Regioselectivity is the control of the position at which a reaction occurs. numberanalytics.comlibretexts.org In the context of this compound, this is particularly relevant in reactions involving the aromatic ring or the alkyne. As discussed in section 3.4.2, electrophilic aromatic substitution is regiocontrolled by the directing effects of the existing substituents. savemyexams.comcognitoedu.org

In reactions involving the alkyne, such as Michael additions, regioselectivity becomes important. The addition of a nucleophile to the electron-deficient alkyne can occur at either of the two sp-hybridized carbons. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the alkyne. For instance, in the addition of anilines to ethyl propiolate, the reaction proceeds to give a specific regioisomer. researchgate.net

Achieving a high degree of chemoselectivity and regioselectivity is a central goal in modern organic synthesis. numberanalytics.com The development of catalyst-controlled reactions, including organocatalysis, has provided powerful tools for directing the outcome of reactions on complex molecules. mdpi.combiorxiv.orgbeilstein-journals.org By choosing the appropriate catalyst, solvent, and other reaction parameters, it is often possible to favor one reaction pathway over others, leading to the desired product with high selectivity. mdpi.com

Catalysis in Reactions Involving Ethyl 3 4 Acetylphenyl Propiolate

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, play a pivotal role in activating the triple bond of ethyl 3-(4-acetylphenyl)propiolate and its derivatives, enabling a diverse array of synthetic applications.

Palladium-Catalyzed Decarboxylative Coupling Reactions

Palladium catalysts are highly effective in promoting the decarboxylative coupling of alkynyl carboxylic acids with aryl halides, a reaction analogous to the potential transformations of the corresponding carboxylic acid of this compound. This method provides a powerful alternative to the traditional Sonogashira coupling by utilizing readily available alkynyl carboxylic acids. rsc.orgcore.ac.uk

In these reactions, a palladium(0) species undergoes oxidative addition with an aryl halide to form an arylpalladium(II) complex. This intermediate then reacts with the alkynyl carboxylic acid in the presence of a base, leading to decarboxylation and the formation of an aryl-alkynyl-palladium(II) complex. illinois.edu Reductive elimination from this complex yields the final diarylalkyne product and regenerates the palladium(0) catalyst. illinois.edu The choice of ligand is crucial for the success of these couplings, with bulky electron-rich phosphine (B1218219) ligands such as Xphos and P(t)Bu3 often providing the best results. researchgate.netrsc.org The reaction conditions are generally tolerant of a wide range of functional groups on both the aryl halide and the alkynyl carboxylic acid, including ketones, esters, and ethers. researchgate.net

A proposed mechanism for this transformation involves two potential pathways: one where the alkynyl carboxylic acid first coordinates to the palladium center before decarboxylation, and another where decarboxylation precedes coordination. Experimental evidence suggests that the pathway involving initial coordination of the carboxylic acid to the palladium complex is predominant. core.ac.uk

Table 1: Conditions for Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | Xphos | Cs2CO3 | THF | 80 | rsc.org |

| Pd(OAc)2 | P(t)Bu3 | TBAF | - | - | researchgate.net |

| Pd(OAc)2 | dppb | TBAF | - | - | researchgate.net |

This table is representative of typical conditions and may not be exhaustive.

Copper-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Copper catalysts are instrumental in facilitating the addition of various nucleophiles to electron-deficient alkynes like this compound. The electron-withdrawing nature of the acetyl and ester groups in this molecule makes its alkyne moiety susceptible to nucleophilic attack, a process that is significantly enhanced by copper catalysis. nih.gov

One of the most prominent examples of copper-catalyzed reactions with alkynes is the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov In this reaction, a copper(I) catalyst activates the terminal alkyne, facilitating its reaction with an azide (B81097) to form a 1,2,3-triazole ring. Electron-deficient alkynes, such as propiolates, are known to be highly reactive substrates in CuAAC reactions. nih.govnih.gov

Beyond cycloadditions, copper catalysts also enable the formation of carbon-carbon and carbon-heteroatom bonds through the generation of copper carbene intermediates from diazo compounds, which can then react with alkynes. These transformations can lead to the synthesis of complex molecular architectures, including allenes and highly substituted butynamides. The reaction pathway and final product can often be controlled by the choice of ligand and reaction conditions.

Biomass-Supported Palladium Nanoparticle Catalysis in Coupling Reactions

In the pursuit of more sustainable and environmentally benign catalytic systems, palladium nanoparticles supported on biomass have emerged as a promising alternative to traditional homogeneous and heterogeneous catalysts. These bio-supported catalysts often utilize natural polymers like cellulose (B213188), chitosan, and agarose (B213101) as scaffolds for the palladium nanoparticles.

These materials offer several advantages, including being low-cost, abundant, and biodegradable. The functional groups present on the surface of these biopolymers, such as hydroxyl and amine groups, can effectively stabilize the palladium nanoparticles, preventing their aggregation and leaching into the reaction mixture. This enhanced stability often translates to high catalytic activity and the potential for catalyst recycling over multiple reaction cycles.

Biomass-supported palladium nanoparticles have demonstrated high efficiency in a variety of coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, palladium nanoparticles supported on cellulose have been successfully employed for the Sonogashira coupling of aryl halides with terminal alkynes. Similarly, catalysts prepared from plant extracts have shown excellent activity in Suzuki coupling reactions under aqueous and aerobic conditions. Given their proven efficacy in alkyne coupling reactions, these green catalysts represent a viable and sustainable option for reactions involving this compound.

Table 2: Examples of Biomass Supports for Palladium Nanoparticle Catalysts

| Biomass Support | Type of Coupling Reaction | Reference |

| Cellulose | Suzuki-Miyaura, Heck, Sonogashira | |

| Chitin/Chitosan | Heck | |

| Agarose | Suzuki-Miyaura, Heck, Sonogashira | |

| Phenylalanine-based cryogel | Suzuki-Miyaura | |

| Pulicaria glutinosa extract | Suzuki |

Organocatalysis and Metal-Free Approaches

In addition to transition metal-based systems, metal-free organocatalytic methods provide alternative pathways for the transformation of electron-deficient alkynes. These approaches avoid the use of potentially toxic and expensive metals, aligning with the principles of green chemistry.

Oxazaborolidine-Catalyzed Hydrophosphorylation of Electron-Deficient Alkynes

Chiral oxazaborolidines are powerful organocatalysts capable of inducing high levels of enantioselectivity in a variety of chemical reactions. While specific examples of oxazaborolidine-catalyzed hydrophosphorylation of this compound are not extensively documented, the reactivity of structurally similar α,β-acetylenic ketones in the presence of these catalysts provides valuable insight.

Cationic oxazaborolidines have been shown to effectively catalyze the Diels-Alder reaction of α,β-unsaturated acetylenic ketones with dienes, affording cycloadducts in high yields and with excellent enantioselectivities. The catalyst activates the alkyne, lowering its LUMO and facilitating the cycloaddition. Mechanistic studies suggest that the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the acetylenic ketone. This coordination geometry is crucial for achieving high levels of asymmetric induction.

Furthermore, oxazaborolidine catalysts, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are renowned for the enantioselective reduction of prochiral ketones. Given the presence of a ketone in the acetylphenyl moiety of the title compound, such catalysts could potentially be employed for the asymmetric reduction of this group in conjunction with transformations at the alkyne.

Phosphine-Mediated α-Addition Reactions

Tertiary phosphines are versatile nucleophilic organocatalysts that can initiate a variety of transformations with electron-deficient alkynes. The reaction is typically initiated by the nucleophilic addition of the phosphine to the alkyne, forming a zwitterionic intermediate. The fate of this intermediate, and thus the final product, depends on the reaction conditions and the other species present.

In the context of propiolates, phosphine catalysis can lead to α-addition products. For instance, the triphenylphosphine-catalyzed addition of NH-acids, such as pyrrole (B145914) and indole, to ethyl propiolate has been shown to yield α-substituted alkyl acrylates. This transformation proceeds under neutral conditions and demonstrates the ability of phosphines to facilitate the formation of carbon-heteroatom bonds at the α-position of the propiolate.

Furthermore, phosphine-catalyzed α-P-addition of H-phosphonates, H-phosphinates, and H-phosphine oxides to activated alkynes has been reported, providing a route to 1,1-diphosphane dioxide derivatives. These reactions highlight the ability of phosphines to mediate the formation of phosphorus-carbon bonds at the α-carbon of the alkyne. The general mechanism for these α-addition reactions involves the initial attack of the phosphine on the β-carbon of the alkyne, followed by proton transfer and subsequent nucleophilic attack at the α-position, and finally elimination of the phosphine catalyst. nih.gov

Ligand Design and Catalyst Tuning for Enhanced Performance

The performance of the palladium catalyst in the Sonogashira coupling is profoundly influenced by the nature of the ligands coordinated to the metal center. Ligand design focuses on enhancing the catalyst's activity, stability, and selectivity. Bulky and electron-rich phosphine ligands are frequently employed to promote the formation of highly active, monoligated palladium(0) species, which are crucial for the oxidative addition step of the catalytic cycle.

For instance, the use of bulky, electron-rich ortho-biphenylphosphane ligands has enabled the efficient coupling of aryl chlorides with terminal alkynes at lower temperatures (70-90°C) in the absence of a copper co-catalyst. organic-chemistry.org This copper-free approach is advantageous as it prevents the undesirable homocoupling of the alkyne, a common side reaction when copper salts are used. organic-chemistry.org Similarly, a novel dialkyl biheteroaryl phosphine ligand, KPhos, has been developed for the palladium-catalyzed amination of aryl halides, demonstrating the power of ligand design in suppressing side reactions. nih.gov In the context of Sonogashira reactions, air-stable, monoligated precatalysts like [DTBNpP] Pd(crotyl)Cl (where DTBNpP is di-tert-butylneopentylphosphine) have facilitated room-temperature couplings of challenging aryl bromides. nih.gov

The choice of the palladium precatalyst and reaction conditions also plays a significant role in catalyst tuning. While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are classic choices, they often require high temperatures. nih.gov Modern catalyst systems, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃ with specific ligands, can offer higher activity under milder conditions. nih.govpitt.edu The development of protocols using alternative bases and solvents, like Cs₂CO₃ in acetonitrile, has also been shown to be effective for a broad range of substrates. organic-chemistry.org

Research on the Sonogashira cross-coupling of 4-bromoacetophenone with phenylacetylene (B144264) has provided insights into the effect of different imidate-ligated palladium complexes. The conversion rates were found to be dependent on the specific imidate ligand used, with a succinimidate ligand showing higher conversion than phthalimidate or maleimidate ligands. researchgate.net

Table 1: Effect of Ligand on the Sonogashira Coupling of 4-Bromoacetophenone with Phenylacetylene

| Catalyst Ligand | Conversion (%) after 2h (Cu-free) | Conversion (%) after 5h (Cu-free) | Conversion (%) after 2h (with CuI) |

|---|---|---|---|

| Succinimidate | - | - | 86 |

| Phthalimidate | - | - | 76 |

| Maleimidate | - | - | 69 |

Data derived from a study on imidate-ligated palladium complexes. researchgate.net

Mechanistic Insights into Catalytic Cycles and Turnover Frequencies

The catalytic cycle of the Sonogashira reaction is a well-established sequence of elementary steps. The generally accepted mechanism involves a palladium(0) active species and can proceed through two main pathways, depending on the presence of a copper(I) co-catalyst.

The Copper-Cocatalyzed Pathway (Sonogashira Cycle):

Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (e.g., 4-bromoacetophenone) to form a Pd(II)-aryl intermediate. pitt.eduacs.org

Transmetalation: In parallel, the copper(I) salt reacts with the terminal alkyne (ethyl propiolate) in the presence of a base to form a copper(I) acetylide. This acetylide then transfers the alkyne group to the Pd(II)-aryl complex. organic-chemistry.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. pitt.edu

The Copper-Free Pathway (Heck-type or Stille-type variant): In the absence of a copper co-catalyst, the mechanism is believed to involve the direct reaction of the Pd(II)-aryl intermediate with the terminal alkyne. This step, termed alkynylation, can proceed through various pathways, and its efficiency is highly dependent on the ligand and reaction conditions.

The turnover frequency (TOF), a measure of the catalyst's efficiency, is influenced by several factors within the catalytic cycle. Mechanistic studies on related palladium-catalyzed reactions have identified reductive elimination as a potential turnover-limiting step. nih.gov The stability of the catalyst is also crucial; for instance, the Herrmann–Beller palladacycle, formed from Pd(OAc)₂ and P(o-tolyl)₃, is known for its thermal robustness. researchgate.net The turnover number (TON), which indicates the total number of substrate molecules converted per catalyst molecule, can be very high for efficient catalytic systems. For example, in the coupling of 4-bromoacetophenone, a TON of 100 was achieved with a catalyst loading of 1.0 mol%. researchgate.net

Understanding these mechanistic details is vital for rationally designing more efficient catalysts and optimizing reaction conditions to maximize yield and turnover frequencies for the synthesis of compounds like this compound.

Advanced Applications in Organic Synthesis and Materials Development

Role as a Building Block for Complex Organic Scaffolds

Ethyl 3-(4-acetylphenyl)propiolate serves as a versatile building block for the synthesis of complex organic scaffolds due to its distinct reactive functionalities. The propiolate moiety, which consists of an ester-activated alkyne, is a powerful Michael acceptor and a reactive partner in cycloaddition reactions. The acetyl group on the phenyl ring offers another site for chemical modification, such as conversion to other functional groups or for building larger molecular assemblies. Furthermore, the entire acetylphenyl group is a key structural motif found in various biologically active molecules and functional materials.

The utility of related scaffolds, such as N-(4-acetylphenyl)-2-chloroacetamide, has been demonstrated in the synthesis of diverse heterocyclic systems, including benzothiazole, pyrazole, and thiazolin-4-one derivatives. oregonstate.edu This highlights the importance of the 4-acetylphenyl unit as a foundational element in constructing complex chemical libraries. oregonstate.edu Similarly, the propiolate functional group allows for the introduction of a three-carbon chain that can be readily transformed into various saturated or unsaturated systems, further expanding its synthetic potential.

Synthesis of Diverse Heterocyclic Compounds

The electron-deficient alkyne of this compound is an excellent substrate for reactions that form heterocyclic rings. One of the most powerful methods for synthesizing five-membered heterocycles is the [3+2] cycloaddition reaction. jocpr.com In a well-studied example, the parent compound, ethyl propiolate, reacts with aryl azides in a [3+2] cycloaddition to yield 1,2,3-triazoles. jocpr.com This reaction proceeds through a polar, single-step mechanism. jocpr.com The presence of the 4-acetylphenyl group on the propiolate is expected to influence the electronic properties and reactivity of the alkyne but would allow for the formation of similarly substituted triazole rings, which are core structures in many pharmaceutical and agricultural chemicals.

The Michael addition of nucleophiles to the propiolate system is another key strategy for generating heterocyclic precursors. The reaction of amines or thiols with the activated alkyne produces enamino or enethio esters, respectively. rsc.orgorganic-chemistry.org These intermediates, which contain both a double bond and other functional groups, are primed for subsequent intramolecular cyclization reactions to afford a wide variety of nitrogen- and sulfur-containing heterocycles.

| Reaction Type | Reactant | Resulting Heterocycle | Reference |

| [3+2] Cycloaddition | Aryl Azide (B81097) | 1,2,3-Triazole | jocpr.com |

| Michael Addition / Cyclization | Amines | Nitrogen Heterocycles | organic-chemistry.org |

| Michael Addition / Cyclization | Thiols | Sulfur Heterocycles | rsc.org |

Formation of Bicyclic and Polycyclic Structures

The strategic application of this compound extends to the synthesis of more complex bicyclic and polycyclic systems. These structures are of significant interest in medicinal chemistry and materials science. For example, domino reactions involving related starting materials have been used to create fused ring systems like furo[3,4-c]pyrans, which have shown anti-tumor activity. rsc.org Such cascade reactions, where multiple bonds are formed in a single operation, represent an efficient approach to building molecular complexity.

Furthermore, patented methods describe the stereoselective synthesis of various bicyclic heterocycles, demonstrating the importance of creating well-defined three-dimensional structures for biological applications. nih.gov While not starting directly from this compound, these syntheses illustrate the types of complex scaffolds that can be accessed from versatile building blocks. The combination of cycloaddition or Michael addition followed by an intramolecular cyclization is a powerful strategy for assembling bicyclic frameworks from simple, acyclic precursors like aryl propiolates.

Construction of Fused Ring Systems (e.g., Benzofuranones)

Fused ring systems, such as benzofuranones and the related benzofurans, are prevalent in natural products and medicinally important compounds. The synthesis of these structures can be achieved through the intramolecular cyclization of appropriately substituted precursors. A common method for synthesizing 2-substituted benzofurans involves the cyclization of 2-alkynyl phenols. uky.edu

A plausible synthetic route to a benzofuran (B130515) scaffold using a molecule like this compound could involve the coupling of an o-halophenol with the propiolate under Sonogashira conditions, followed by an intramolecular cyclization of the resulting 2-alkynyl phenol (B47542) intermediate. rsc.org Specifically, the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols provides a practical method for creating the benzofuran ring system under mild conditions. uky.edu While the direct synthesis of benzofuranones from this specific propiolate is not widely documented, related metal-catalyzed and metal-free cyclization strategies are known for their preparation. jocpr.com For instance, palladium-catalyzed intramolecular C-O bond formation in phenylacetic acid derivatives is a known route to benzofuranones.

Utility in Pharmaceutical Intermediate Development (Focus on Synthetic Pathways)

The 4-acetylphenyl moiety is a key structural component in a number of compounds with potential therapeutic applications. Notably, derivatives of 3-[(4-acetylphenyl)amino]propanoic acid have been identified as promising scaffolds for the development of novel anticancer agents, showing activity against lung cancer cells.

This compound is an ideal precursor for the synthesis of these important pharmaceutical intermediates. The synthetic pathway involves a key Michael addition reaction, a type of conjugate addition, where an amine is added across the activated alkyne. rsc.org For example, the reaction of a substituted aniline (B41778) with this compound would directly yield an ethyl 3-(arylamino)acrylate derivative. This transformation is highly atom-economical and often proceeds with high stereoselectivity to give the trans-isomer. organic-chemistry.org Subsequent hydrolysis of the ethyl ester group would furnish the final propanoic acid target. This synthetic sequence provides a direct and efficient route to these bioactive compounds, underscoring the value of this compound as a key intermediate.

Application in Derivatization for Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. Ethyl propiolate has been established as a highly effective reagent for the derivatization of thiols (compounds containing a sulfhydryl, -SH, group). Thiols are often difficult to analyze due to their low concentrations and susceptibility to oxidation.

The reaction involves the nucleophilic attack of the thiolate anion (the deprotonated thiol) on the electron-deficient alkyne of the propiolate. This creates a stable vinyl thioether derivative that is typically more volatile and possesses a strong chromophore (a part of the molecule that absorbs UV or visible light), making it readily detectable by gas chromatography (GC) or liquid chromatography (LC) with UV detection. The acetylphenyl group in this compound would further enhance UV detection, potentially leading to lower detection limits for the derivatized thiols.

Reagent for Thiol Derivatization in Analytical Procedures

The use of ethyl propiolate as a derivatizing agent for thiols has been systematically studied and validated for various applications, including the analysis of the amino acid cysteine, the drug captopril, and glutathione (B108866) in vegetable samples. The reaction is typically fast and can be performed under mild conditions, often in an automated fashion using flow injection analysis systems.

The key parameters of the derivatization reaction have been thoroughly investigated. The reaction rate is dependent on pH, the concentration of the ethyl propiolate reagent, and temperature. Optimal conditions often involve a basic pH to ensure the deprotonation of the thiol to the more nucleophilic thiolate. The resulting derivatives are stable, allowing for reliable and reproducible quantification of the original thiol compounds.

| Parameter | Typical Condition/Effect | Reference |

| pH | Reaction is faster at basic pH (> pKa of the thiol) | |

| Reagent Concentration | An excess of ethyl propiolate is used to drive the reaction to completion | |

| Temperature | Reaction kinetics are temperature-dependent | |

| Detection Method | UV detection (approx. 285 nm) or Mass Spectrometry | |

| Application | Quantification of Cysteine, Captopril, Glutathione |

Integration into Novel Functional Materials (e.g., Polymers, Optoelectronic Materials)

The distinct structural features of this compound make it a promising monomer for the synthesis of advanced functional materials. The presence of a polymerizable alkyne group, coupled with functional pendants, allows for the creation of polymers with tailored electronic, optical, and physical properties.

Polymerization and Macromolecular Design

This compound can be polymerized through its alkyne functionality to yield conjugated polymers. Transition metal catalysts, particularly those based on rhodium and tantalum, are effective for the polymerization of substituted acetylenes, including propiolic esters and phenylacetylenes. nih.govosti.gov For instance, Rh-based catalysts are known to polymerize monomers with polar substituents like propiolic esters, often yielding stereoregular polymers with a helical main chain. nih.gov The polymerization of this compound would result in a polyacetylene derivative, specifically a poly(propiolate), with pendant 4-acetylphenyl groups.

The general reaction for the polymerization is depicted below:

n C₂H₅O₂CC≡CC₆H₄C(O)CH₃ → [–C(CO₂C₂H₅)=C(C₆H₄C(O)CH₃)–]ₙ

This polymer structure features a conjugated polyene backbone, which is the fundamental requirement for electronic and optoelectronic activity. oup.comwikipedia.org The pendant groups—the ethyl ester and the acetylphenyl moiety—play a crucial role in determining the polymer's processability and final properties. They can influence solubility, thermal stability, and the packing of polymer chains in the solid state. researchgate.net

Furthermore, the ketone and ester functionalities on the pendant groups serve as reactive handles for post-polymerization modification. This allows for the synthesis of a parent polymer which can then be chemically altered to fine-tune its properties or to attach other functional units, such as cross-linking agents or bioactive molecules. numberanalytics.com

Applications in Optoelectronic Materials

Conjugated polymers are the cornerstone of organic optoelectronics, finding use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.comresearchgate.netnih.gov The performance of these devices is intrinsically linked to the electronic properties of the polymer, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting bandgap. mdpi.com

The incorporation of this compound into a polymer backbone is expected to yield materials with interesting optoelectronic characteristics. The electron-withdrawing nature of both the ester and the acetyl groups would likely lower the HOMO and LUMO energy levels of the resulting polymer compared to unsubstituted polyphenylacetylenes. rsc.org This can be advantageous for several reasons:

Improved Air Stability: Lower HOMO levels can lead to polymers that are more resistant to oxidation, enhancing the operational stability of devices. rsc.org

Tuning of Emission Color: The bandgap of the polymer determines its absorption and emission wavelengths. By modifying the electronic nature of the pendant groups, the color of light emitted from an OLED can be tuned. The presence of the acetylphenyl group is anticipated to influence intramolecular charge transfer processes, which can reduce the bandgap. mdpi.com

Enhanced Intermolecular Interactions: The polar ketone group can promote stronger intermolecular interactions, potentially leading to more ordered polymer packing and improved charge transport characteristics, which is beneficial for OFETs and OPVs.

The table below summarizes the expected properties and potential applications of polymers derived from this compound, based on analogous systems found in the literature.

| Property | Expected Characteristic | Rationale/Analogy | Potential Application |

| Polymer Structure | Conjugated poly(propiolate) backbone with pendant 4-acetylphenyl groups. | Polymerization of substituted acetylenes with transition metal catalysts. nih.govosti.gov | Core material for organic semiconductors. |

| Solubility | Soluble in common organic solvents. | Phenyl and ester groups enhance solubility compared to unsubstituted polyacetylene. osti.gov | Solution-processable films for large-area electronics. |

| Electronic Properties | Lowered HOMO/LUMO levels, reduced bandgap. | Electron-withdrawing acetyl and ester groups on a conjugated backbone. rsc.org | Air-stable p-type semiconductors, active layers in OLEDs and OPVs. mdpi.com |

| Optical Properties | Likely fluorescent in solution and solid state. | Conjugated polyacetylenes are often luminescent. oup.com | Emissive layers in OLEDs, fluorescent sensors. |

| Functionality | Ketone group available for cross-linking or derivatization. | The ketone moiety is a versatile functional group for chemical reactions. mdpi.comnih.gov | Photo-cross-linkable resins, functional polymer platforms. acs.org |

| Thermal Stability | Enhanced stability compared to unsubstituted polyacetylene. | Bulky aromatic pendants improve thermal stability. researchgate.net | Materials for devices requiring thermal robustness. |

Research into polymers derived from monomers like this compound opens avenues for creating new generations of functional materials. The ability to synthesize a polymer with inherent conjugation, processability, and multiple sites for further chemical modification makes this and related compounds highly valuable for the development of advanced optoelectronic and functional polymer systems. oup.comnumberanalytics.com

Computational and Theoretical Investigations of Ethyl 3 4 Acetylphenyl Propiolate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic and geometric features of ethyl 3-(4-acetylphenyl)propiolate. By approximating the electron density of the molecule, DFT methods can accurately predict a range of properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govphyschemres.org A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich acetylphenyl group, while the LUMO is likely centered on the electron-deficient propiolate moiety.

The Molecular Electrostatic Potential (MEP) surface is another key descriptor derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the acetyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the propiolate triple bond, suggesting these as sites for nucleophilic attack.

Table 1: Predicted Frontier Orbital Energies and Related Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical stability |

Optimized Geometries and Conformational Landscapes

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the planar phenyl ring and the linear propiolate group are key structural features. The rotational freedom around the single bonds connecting the phenyl ring to the propiolate group and the ethyl group to the ester oxygen allows for multiple conformations.

Computational analysis of the conformational landscape would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy structure, which is the most populated conformation at equilibrium, as well as other low-energy conformers that may be accessible under certain conditions.

Reaction Mechanism Prediction and Energetics

Theoretical calculations can be employed to predict the mechanisms of chemical reactions involving this compound. For instance, in a potential cycloaddition reaction, DFT can be used to model the transition state structures and calculate the activation energies for different possible pathways. nih.gov This allows for the determination of the most favorable reaction mechanism under specific conditions. By mapping the potential energy surface of a reaction, researchers can gain a detailed understanding of the energetic changes that occur as reactants are converted into products.

Molecular Dynamics Simulations (if applicable)

While no specific molecular dynamics (MD) simulations for this compound are currently available in the literature, this technique could provide valuable insights into its dynamic behavior in different environments, such as in solution. researchgate.netscienceopen.com MD simulations model the movement of atoms and molecules over time, based on classical mechanics. researchgate.net Such simulations could be used to study the solvation of this compound, its interactions with biological macromolecules, or its diffusion properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While specific QSRR studies on this compound are not available, the computational data generated from DFT studies could be used as descriptors in such an analysis. For example, properties like the HOMO-LUMO gap, dipole moment, and various atomic charges could be correlated with experimentally determined reaction rates for a series of related propiolate derivatives. This would enable the prediction of reactivity for new, unsynthesized compounds within the same class.

Impact of Reaction Environment and Methodological Innovations

Process Intensification through Flow Chemistry

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers a powerful alternative to traditional batch processing for synthesizing compounds like Ethyl 3-(4-acetylphenyl)propiolate. rsc.org This approach allows for superior control over reaction parameters such as temperature, pressure, and reaction time, leading to process intensification. acs.org

For Sonogashira couplings, flow chemistry provides several key advantages:

Enhanced Safety: The use of hazardous reagents, such as the flammable and explosive propyne (B1212725) gas, can be managed more safely in a continuous flow system where only small amounts are reacting at any given moment. acs.org

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, leading to significantly shorter reaction times and often higher yields compared to batch methods. acs.org One study demonstrated that a Sonogashira reaction that required overnight processing in a batch reactor could be completed with high selectivity in just 10 minutes using a flow process. acs.org

Scalability and Automation: Scaling up production is more straightforward in a flow system by simply running the reactor for longer or by using parallel reactors. These systems are also amenable to automation. thalesnano.com

Table 2: Comparison of Batch vs. Flow Chemistry for a Representative Sonogashira Coupling

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Time | Often several hours to overnight. acs.org | Minutes. acs.orgacs.org |

| Safety | Higher risk when using hazardous reagents like gases. acs.org | Inherently safer due to small reaction volumes. acs.org |

| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient, precise temperature control. |

| Yield & Selectivity | Variable, can be lower due to side reactions. | Often higher due to precise control. acs.org |

| Scalability | Complex, requires larger reactors. | Simpler, by extending run time or "numbering-up". thalesnano.com |

High-Throughput Experimentation and Screening for Reaction Discovery

Optimizing the synthesis of a specific molecule like this compound requires testing numerous variables, including catalysts, ligands, bases, solvents, and temperatures. High-Throughput Experimentation (HTE) provides a systematic and rapid method to perform this optimization. unchainedlabs.comyoutube.com

By using multi-well plates, robotic liquid handlers, and automated analysis, researchers can run hundreds of reactions in parallel, each with slightly different conditions. youtube.com This approach allows for the rapid identification of "hits" or optimal conditions that would be prohibitively time-consuming and resource-intensive to find using traditional one-at-a-time experimentation. unchainedlabs.com

For a Sonogashira coupling, an HTE screen could explore:

A matrix of different palladium catalysts and phosphine (B1218219) ligands to find the most active combination. nih.gov

A wide range of solvents and bases to determine their effect on yield and impurity profiles.

The impact of temperature and reactant concentration on the reaction outcome.

This methodology not only accelerates the optimization of known reactions but also facilitates the discovery of entirely new reaction pathways and catalytic systems. youtube.com The data generated can be used to build detailed models that provide deeper insight into the reaction mechanism itself. nih.gov

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Unconventional Reactivity Modes and Transformations

The electron-deficient triple bond in Ethyl 3-(4-acetylphenyl)propiolate is a hub of reactivity, primed for a variety of chemical transformations. While classical reactions of propiolates, such as Michael additions and cycloadditions, are well-documented, future research is poised to uncover more unconventional reactivity modes.

One promising avenue lies in the exploration of transition-metal-catalyzed reactions that go beyond standard cross-coupling. For instance, investigating novel cyclization cascades initiated by the propiolate moiety could lead to the synthesis of complex heterocyclic scaffolds. The acetyl group on the phenyl ring can also participate in these transformations, potentially enabling domino reactions that construct multiple rings in a single step.

Furthermore, the propiolate unit is an ideal substrate for exploring reactions involving radical intermediates. The development of photoredox or electrochemical methods to generate radical species that can react with the triple bond could unlock new synthetic pathways. These approaches may provide access to unique molecular architectures that are difficult to obtain through traditional ionic reaction mechanisms. Research in this area could focus on intramolecular radical cyclizations, where the acetylphenyl group acts as a tether, or intermolecular radical additions to forge new carbon-carbon and carbon-heteroatom bonds.

Development of Greener Synthetic Pathways and Sustainable Applications

The principles of green chemistry are increasingly guiding synthetic efforts, and the production of this compound and its derivatives is no exception. A key area for future research is the development of more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

The Sonogashira coupling, a common method for synthesizing aryl propiolates, traditionally relies on palladium and copper catalysts and organic solvents. wikipedia.orgorganic-chemistry.org Future work could focus on developing copper-free Sonogashira protocols, which simplifies purification and reduces heavy metal waste. nih.govbeilstein-journals.org Moreover, exploring the use of water as a reaction medium, potentially with the aid of surfactants, would significantly enhance the green credentials of the synthesis. researchgate.net The use of more sustainable catalysts, such as those based on earth-abundant metals or even non-metallic catalysts, is another important research direction.

Beyond its synthesis, the application of this compound in sustainable processes is a fertile ground for investigation. For example, its use in multicomponent reactions (MCRs) can lead to the efficient, one-pot synthesis of complex molecules, a hallmark of green chemistry. nih.gov The development of MCRs that incorporate this propiolate could provide rapid access to libraries of novel compounds with potential applications in pharmaceuticals and materials science. Additionally, exploring its use in continuous flow synthesis could offer advantages in terms of safety, scalability, and process control, further contributing to a greener chemical industry. rsc.org

Integration with Advanced Characterization Techniques for Real-Time Monitoring

Understanding the intricate details of chemical reactions is crucial for optimizing conditions and uncovering mechanistic pathways. The integration of advanced characterization techniques for the real-time monitoring of reactions involving this compound presents a significant opportunity for future research.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for online reaction monitoring. nih.govacs.orgnih.gov Its non-destructive nature allows for the continuous tracking of reactant consumption, intermediate formation, and product generation. nih.govacs.orgnih.gov Applying this technique to reactions of this compound could provide invaluable kinetic and mechanistic data. For instance, monitoring a cycloaddition reaction in real-time could help to identify transient intermediates and determine the rate-determining step of the reaction. The development of ultrafast 2D NMR techniques for benchtop spectrometers further enhances the ability to resolve complex reaction mixtures in real time. rsc.org

Other in-situ spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, can also be employed to complement NMR studies. These methods can provide information about changes in functional groups during a reaction, offering a more complete picture of the transformation. The data obtained from these real-time monitoring experiments will be instrumental in optimizing reaction conditions and designing more efficient synthetic protocols.

Cross-Disciplinary Applications in Emerging Fields (e.g., Supramolecular Chemistry)

The rigid, linear structure of the propiolate unit, combined with the potential for hydrogen bonding and π-π stacking interactions involving the acetylphenyl group, makes this compound an intriguing building block for supramolecular chemistry. This field focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions.

Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures, such as nanofibers, vesicles, or gels. rsc.orgarizona.edu The acetyl group could be modified to introduce other functional groups that can direct the self-assembly process through specific intermolecular interactions. The resulting supramolecular architectures could find applications in areas such as drug delivery, sensing, and catalysis. For instance, self-assembled nanostructures could be designed to encapsulate and release therapeutic agents in a controlled manner.

The incorporation of this molecule into larger, more complex supramolecular systems, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is another exciting prospect. The propiolate and acetyl functionalities could serve as reactive sites for post-synthetic modification, allowing for the tuning of the properties of these materials. Such functionalized frameworks could exhibit enhanced catalytic activity, selective gas adsorption, or interesting photophysical properties.

Refinement of Theoretical Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netnih.gov Future research on this compound will undoubtedly benefit from a close synergy between experimental work and theoretical modeling.

DFT calculations can be employed to investigate the electronic structure and reactivity of the molecule in detail. sci-hub.se For example, calculations can predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed reaction outcomes and guide the design of new reactions. Theoretical studies can also be used to elucidate reaction mechanisms, by calculating the energies of transition states and intermediates. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-acetylphenyl)propiolate, and how are reaction conditions optimized?

this compound can be synthesized via Sonogashira coupling , a widely used method for alkynylation. A typical procedure involves reacting 4-acetylphenyl iodide (or bromide) with ethyl propiolate under catalytic conditions (e.g., Pd/Cu catalysts, base, and solvent). Key optimization parameters include:

Q. How is this compound characterized structurally and chemically?

Characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR identify the acetylphenyl group (δ ~2.6 ppm for acetyl CH₃) and propiolate ester (δ ~4.2 ppm for CH₂CH₃).

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡C stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups.

- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₁₂O₃).

- X-ray crystallography (if crystalline): Resolves steric effects of the acetyl group .

Q. What are the typical chemical reactions of this compound in organic synthesis?

The compound participates in:

- Cycloadditions : The propiolate alkyne undergoes [2+2] or Huisgen cycloadditions to form heterocycles.

- Nucleophilic additions : Amines or thiols attack the electron-deficient alkyne.

- Ester hydrolysis : Under acidic/basic conditions, yielding 3-(4-acetylphenyl)propiolic acid.

- Cross-coupling : Suzuki-Miyaura reactions using the acetyl group as a directing moiety .

Advanced Research Questions

Q. How do computational studies predict the reactivity and binding interactions of this compound?

- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the acetyl group, predicting regioselectivity in cycloadditions.

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding between the acetyl group and active-site residues.

- SAR analysis : Compares substituent effects (e.g., acetyl vs. methoxy) on binding affinity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Control experiments : Verify purity via HPLC to rule out impurities skewing results.

- Crystallographic data : Resolve whether steric hindrance from the acetyl group limits target engagement .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

Q. What analytical techniques quantify degradation products of this compound under storage?

- Stability studies : Use HPLC-MS to monitor hydrolysis (ester → carboxylic acid) or oxidation (acetyl → ketone).

- Forced degradation : Expose to heat/light and profile by GC-MS.

- Karl Fischer titration : Measures moisture content, a key factor in ester hydrolysis .

Methodological Guidance for Researchers

8. Designing experiments to study the acetyl group’s role in bioactivity:

- Synthetic analogs : Prepare derivatives with nitro, methoxy, or halide substituents.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Enzymatic assays : Compare inhibition kinetics (e.g., acetyl vs. trifluoromethyl analogs) .

9. Troubleshooting low yields in Sonogashira couplings for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.